molecular formula C24H22FNO3 B2704923 (2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(4-phenoxyphenyl)amino]prop-2-en-1-one CAS No. 478033-87-3

(2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(4-phenoxyphenyl)amino]prop-2-en-1-one

Cat. No.: B2704923
CAS No.: 478033-87-3
M. Wt: 391.442
InChI Key: RHRCIRNPBFZFCK-BMRADRMJSA-N
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Description

(2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(4-phenoxyphenyl)amino]prop-2-en-1-one is a synthetic organic compound characterized by its unique structural features. This compound contains a fluoropropoxy group attached to a phenyl ring, which is further connected to a phenoxyanilino group through a prop-2-en-1-one linkage. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(4-phenoxyphenyl)amino]prop-2-en-1-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Preparation of 4-(3-fluoropropoxy)benzaldehyde: This intermediate can be synthesized by reacting 4-hydroxybenzaldehyde with 3-fluoropropyl bromide in the presence of a base such as potassium carbonate.

    Synthesis of this compound: The final compound can be obtained by a condensation reaction between 4-(3-fluoropropoxy)benzaldehyde and 4-phenoxyaniline in the presence of a suitable catalyst, such as piperidine, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Additionally, industrial processes may incorporate advanced purification techniques like recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(4-phenoxyphenyl)amino]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: The fluoropropoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like sodium hydroxide or primary amines in polar solvents.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Hydroxy or amino derivatives.

Scientific Research Applications

(2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(4-phenoxyphenyl)amino]prop-2-en-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(4-phenoxyphenyl)amino]prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it could inhibit a particular enzyme by occupying its active site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-[4-(3-chloropropoxy)phenyl]-3-(4-phenoxyanilino)prop-2-en-1-one
  • (E)-1-[4-(3-bromopropoxy)phenyl]-3-(4-phenoxyanilino)prop-2-en-1-one
  • (E)-1-[4-(3-methoxypropoxy)phenyl]-3-(4-phenoxyanilino)prop-2-en-1-one

Uniqueness

(2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(4-phenoxyphenyl)amino]prop-2-en-1-one is unique due to the presence of the fluoropropoxy group, which imparts distinct electronic and steric properties. This fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various research applications.

Properties

IUPAC Name

(E)-1-[4-(3-fluoropropoxy)phenyl]-3-(4-phenoxyanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FNO3/c25-16-4-18-28-21-11-7-19(8-12-21)24(27)15-17-26-20-9-13-23(14-10-20)29-22-5-2-1-3-6-22/h1-3,5-15,17,26H,4,16,18H2/b17-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRCIRNPBFZFCK-BMRADRMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC=CC(=O)C3=CC=C(C=C3)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N/C=C/C(=O)C3=CC=C(C=C3)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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